N-(7-amino-1,3-dichloro-9H-fluoren-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(7-amino-1,3-dichloro-9H-fluoren-2-yl)acetamide is a compound derived from the fluorene family, characterized by its unique structure that includes amino and dichloro substituents on the fluorene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(7-amino-1,3-dichloro-9H-fluoren-2-yl)acetamide typically involves the following steps:
Starting Material: The synthesis begins with 2,7-dichloro-9H-fluorene.
Amination: The 7-position of the fluorene is aminated using an appropriate amine source under controlled conditions.
Acetylation: The resulting 7-amino-1,3-dichloro-9H-fluorene is then acetylated using acetic anhydride or acetyl chloride to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated systems to control temperature, pressure, and reagent addition.
Chemical Reactions Analysis
Types of Reactions
N-(7-amino-1,3-dichloro-9H-fluoren-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or other oxidized derivatives.
Reduction: The compound can be reduced to remove the chlorine atoms or modify the amino group.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can introduce various functional groups at the chlorine positions.
Scientific Research Applications
N-(7-amino-1,3-dichloro-9H-fluoren-2-yl)acetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential anticancer and antimicrobial properties.
Materials Science: The compound is explored for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Research: It is used in studies involving enzyme inhibition and molecular docking to understand its interaction with biological targets.
Mechanism of Action
The mechanism of action of N-(7-amino-1,3-dichloro-9H-fluoren-2-yl)acetamide involves its interaction with specific molecular targets. For instance, in anticancer research, it may inhibit enzymes critical for cell proliferation, leading to cell cycle arrest and apoptosis . The compound’s structure allows it to bind effectively to active sites, disrupting normal cellular functions.
Comparison with Similar Compounds
Similar Compounds
2,7-dichloro-9H-fluorene: A precursor in the synthesis of N-(7-amino-1,3-dichloro-9H-fluoren-2-yl)acetamide.
N-(1,3-dichloro-7-nitro-9H-fluoren-2-yl)acetamide: A similar compound with a nitro group instead of an amino group.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its amino group allows for further functionalization and interaction with biological targets, making it a versatile compound in research applications.
Properties
CAS No. |
92436-18-5 |
---|---|
Molecular Formula |
C15H12Cl2N2O |
Molecular Weight |
307.2 g/mol |
IUPAC Name |
N-(7-amino-1,3-dichloro-9H-fluoren-2-yl)acetamide |
InChI |
InChI=1S/C15H12Cl2N2O/c1-7(20)19-15-13(16)6-11-10-3-2-9(18)4-8(10)5-12(11)14(15)17/h2-4,6H,5,18H2,1H3,(H,19,20) |
InChI Key |
CAXZUSHBHWDATN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(C=C2C(=C1Cl)CC3=C2C=CC(=C3)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.